Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-
Description
Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- is a halogenated aromatic compound featuring two benzene rings linked via a dibromomethylene group (–CHBr₂–), each substituted with sulfonyl (–SO₂–) groups. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for complex organic frameworks. Its bromine substituents enhance electrophilicity, while the sulfonyl groups act as electron-withdrawing moieties, influencing reactivity and stability .
Properties
IUPAC Name |
[benzenesulfonyl(dibromo)methyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O4S2/c14-13(15,20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVFRADLELXFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(S(=O)(=O)C2=CC=CC=C2)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360363 | |
| Record name | Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18086-96-9 | |
| Record name | Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(dibromomethylene)bis(sulfonyl)]bis- typically involves the reaction of benzene derivatives with dibromomethane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-[(dibromomethylene)bis(sulfonyl)]bis- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of benzene derivatives with reduced bromine atoms.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a precursor for the synthesis of other sulfonyl-containing compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(dibromomethylene)bis(sulfonyl)]bis- involves its interaction with molecular targets through its reactive bromine and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Benzene, 1,1'-[[1,2-Bis(methylene)-1,2-ethanediyl]bis(sulfonyl)]bis- (CAS 85540-20-1)
- Structure : Contains a 1,2-ethanediyl bridge (–CH₂–CH₂–) with sulfonyl groups.
- Key Differences: Replaces the dibromomethylene group with a non-halogenated ethylene bridge.
- Reactivity : Lacks bromine’s electrophilic character, reducing susceptibility to nucleophilic substitution. The sulfonyl groups still stabilize intermediates in cycloadditions, but the absence of halogens limits applications in cross-coupling reactions .
Benzene, 1,1'-[2,4-Hexadiyne-1,6-diylbis(sulfonyl)]bis[4-methyl-] (CAS 75354-81-3)
- Structure : Features a conjugated hexadiyne (–C≡C–C≡C–) bridge with sulfonyl groups and methyl substituents.
- Key Differences : The rigid, linear hexadiyne bridge contrasts with the flexible dibromomethylene group. Methyl groups introduce steric hindrance.
- Applications : The conjugated system enables applications in materials science (e.g., conductive polymers), whereas the dibromomethylene derivative is more suited for halogen-specific reactivity .
Benzene, 1,1'-[(Cyclohexylmethylene)bis(sulfonyl)]bis[4-methyl-] (CAS 392296-42-3)
- Structure : Incorporates a cyclohexylmethylene bridge (–CH(C₆H₁₁)–) with sulfonyl and methyl groups.
- Key Differences : The bulky cyclohexyl group increases steric hindrance, reducing reaction rates compared to the dibromomethylene compound.
- Stability : Enhanced steric protection may improve thermal stability but limits accessibility in catalytic processes .
Benzene, 1,1′-Sulfinylbis[2-nitro-] (CAS 30388-70-6)
- Structure: Sulfinyl (–SO–) groups replace sulfonyl (–SO₂–), with nitro (–NO₂) substituents.
- Key Differences : Sulfinyl groups are less electron-withdrawing than sulfonyl, and nitro groups increase oxidative instability.
- Reactivity : Lower electrophilicity compared to the dibromomethylene-sulfonyl compound, making it less reactive in polar reactions .
Comparative Data Table
Research Findings and Functional Insights
- Electrophilicity: The dibromomethylene bridge in the target compound enhances electrophilicity compared to non-halogenated analogs, enabling efficient participation in Diels-Alder and Suzuki-Miyaura reactions .
- Solubility : Sulfonyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), contrasting with hydrocarbon-bridged analogs like bibenzyl derivatives, which are more lipophilic .
- Thermal Stability: Halogenated compounds generally exhibit lower thermal stability than non-halogenated counterparts. For example, pyrolysis of similar bis-benzene compounds (e.g., 1,1'-(1,3-propanediyl)bis-benzene) yields aromatic hydrocarbons, while the dibromomethylene derivative may decompose to release brominated byproducts .
Biological Activity
Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- (commonly referred to as dibromomethylene bis(sulfonyl) benzene) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula: CHBrOS
- Molecular Weight: 454.15 g/mol
- CAS Registry Number: 776-74-9
The compound features a dibromomethylene group attached to a bis(sulfonyl)benzene structure, which influences its chemical reactivity and biological interactions.
The biological activity of Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Oxidative Phosphorylation (OXPHOS): Similar compounds have been studied for their role as OXPHOS inhibitors, which can selectively target cancer cells that rely on aerobic metabolism for energy production. For instance, related compounds have demonstrated significant efficacy against pancreatic cancer cells by inhibiting ATP production and inducing cell death .
- Antimicrobial Properties: Research indicates that sulfonyl derivatives exhibit antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of dibromomethylene bis(sulfonyl) benzene on various cancer cell lines. The following table summarizes findings from cytotoxicity assays:
| Cell Line | IC (µM) | Comments |
|---|---|---|
| HCT-116 | 93.12 ± 6.33 | Moderate inhibitory effect observed |
| HeLa | 89.09 ± 11.84 | Similar inhibition profile as HCT-116 |
| UM16 (Pancreatic) | 0.58 | Highly potent; significant growth inhibition |
These results indicate that the compound exhibits moderate to high cytotoxicity against specific cancer cell lines.
Case Studies and Research Findings
-
Study on OXPHOS Inhibition:
A study focused on the discovery and optimization of benzene disulfonamides revealed that related compounds effectively inhibited Complex I of the mitochondrial respiratory chain, leading to reduced ATP levels in cancer cells . This suggests a potential application for dibromomethylene bis(sulfonyl) benzene in cancer therapy. -
Antimicrobial Activity Investigation:
Another research effort assessed the antimicrobial properties of various sulfonyl compounds, including dibromomethylene derivatives. The findings indicated significant antibacterial activity against several strains of bacteria, supporting the potential use of these compounds in treating infections. -
Fluorescent Probes Development:
The compound's structural features have also been leveraged in designing novel fluorescent probes for biological imaging. These probes demonstrated good biocompatibility and targeting capabilities in vivo, showcasing the versatility of sulfonyl-based compounds in biomedical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
